molecular formula C8H6N6O B2394705 7-aminopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one CAS No. 908553-83-3

7-aminopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B2394705
CAS No.: 908553-83-3
M. Wt: 202.177
InChI Key: MEHDQBLHAUPFMM-UHFFFAOYSA-N
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Description

7-aminopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields of science. This compound is characterized by a fused ring system that includes pyridine, triazole, and pyrimidine moieties, making it a versatile scaffold for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-aminopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives with triazole and pyrimidine intermediates under controlled conditions. For instance, the reaction of 2-aminopyridine with hydrazine derivatives followed by cyclization can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in batch or continuous flow reactors. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-aminopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups onto the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-aminopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is unique due to its specific ring fusion pattern and the presence of an amino group, which allows for diverse chemical modifications and interactions. This uniqueness makes it a valuable scaffold for drug discovery and material science .

Properties

IUPAC Name

11-amino-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N6O/c9-13-2-1-6-5(7(13)15)3-10-8-11-4-12-14(6)8/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHDQBLHAUPFMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C2=C1N3C(=NC=N3)N=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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